molecular formula C8H16ClNO3 B1452496 Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride CAS No. 937063-36-0

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Cat. No. B1452496
CAS RN: 937063-36-0
M. Wt: 209.67 g/mol
InChI Key: ACLZEAUJYYQHMQ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride, also known as EPIC or AHPP, is a chemical compound that has gained increasing attention in scientific research. It has a CAS Number of 937063-36-0 and a molecular weight of 209.67 . The IUPAC name for this compound is ethyl 4-hydroxy-4-piperidinecarboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is 1S/C8H15NO3.ClH/c1-2-12-7(10)8(11)3-5-9-6-4-8;/h9,11H,2-6H2,1H3;1H . This code provides a specific representation of the molecule’s structure. The molecular formula of the compound is C8H16ClNO3 .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride has a molecular weight of 209.67 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

Piperidine derivatives, including Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride, are crucial in synthesizing a wide range of pharmacologically active compounds. They serve as building blocks for creating drugs that can interact with biological targets. The versatility of the piperidine ring allows for the development of compounds with varied therapeutic effects, such as analgesics, antidepressants, antihistamines, and antipsychotics .

Development of Selective Agonists

This compound is used in the synthesis of selective agonists for various receptors. For instance, it can be utilized to create IP (PGI2 receptor) agonists, which are important in cardiovascular research for their vasodilatory and platelet aggregation inhibitory properties .

Catalysis Research

In catalysis, Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride can be involved in studies of copper-catalyzed N- versus O-arylation. This research is significant for understanding the mechanisms of catalytic reactions and developing more efficient catalysts .

Quorum Sensing Modulators

Researchers use this compound in the synthesis of quorum sensing modulators. These modulators can interfere with the communication pathways of bacteria, which is a promising strategy for controlling bacterial infections and combating antibiotic resistance .

Anti-Helicobacter pylori Agents

The compound is also a reactant in the synthesis of molecules with selective anti-Helicobacter pylori activity. Helicobacter pylori is a bacterium associated with gastric ulcers and cancers, and developing new treatments against it is a significant research area .

Synthesis of Tetrahydronaphthalene Derivatives

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is used in the synthesis of tetrahydronaphthalene derivatives. These derivatives have various applications, including in organic light-emitting diodes (OLEDs) and as potential therapeutic agents .

Safety and Hazards

Specific safety and hazard information for Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride was not found in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

ethyl 4-hydroxypiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)8(11)3-5-9-6-4-8;/h9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLZEAUJYYQHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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